
5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
Descripción general
Descripción
5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It has been found to exhibit various biological activities and is of great interest in scientific research.
Mecanismo De Acción
The exact mechanism of action of 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, it has been suggested that it may exert its biological activities through the inhibition of various enzymes and proteins, such as DNA topoisomerase, tyrosine kinase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress and inflammation. It has also been found to have a protective effect on the liver and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, fungal and bacterial infections, and inflammation. Another direction is the development of new synthetic methods for the preparation of analogs and derivatives of 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone with improved properties and biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
In conclusion, 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound with various biological activities and is of great interest in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone has been found to exhibit various biological activities, including antitumor, antifungal, and antimicrobial activities. It has also been found to possess antioxidant and anti-inflammatory properties. Therefore, it is of great interest in scientific research for the development of new drugs and therapies.
Propiedades
IUPAC Name |
5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12-17(19(24)13-8-6-5-7-9-13)18(23-21(25)22-12)14-10-15(26-2)20(28-4)16(11-14)27-3/h5-11,18H,1-4H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLANNGZSHBNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(phenylcarbonyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



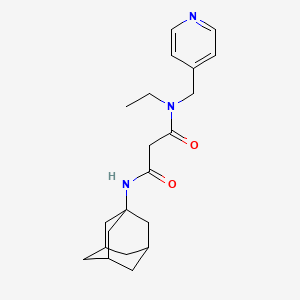
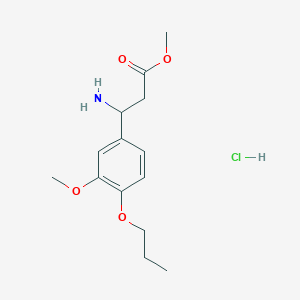
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083433.png)
![N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B4083449.png)
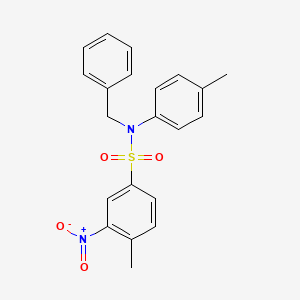
![2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4083458.png)
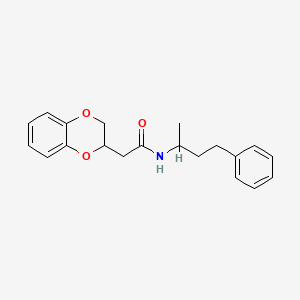
![2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4083465.png)
![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
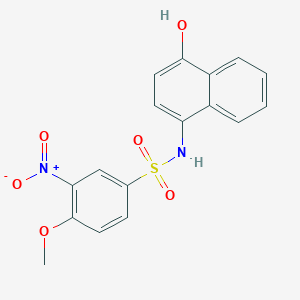
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)
![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4083529.png)